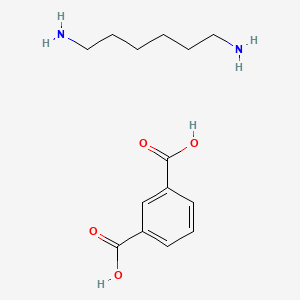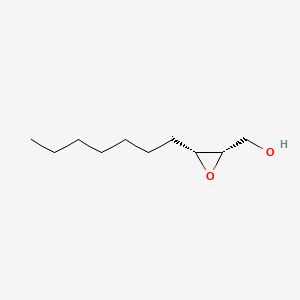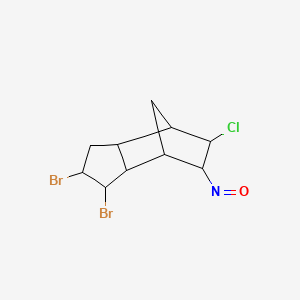
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- is a complex organic compound characterized by its unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- typically involves multiple steps, starting from simpler organic molecules. The process often includes halogenation, nitration, and cyclization reactions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieving the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The compound’s halogen atoms may also participate in halogen bonding, influencing its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Methano-1H-indene, octahydro-: A simpler derivative without halogen or nitroso groups.
Dicyclopentadiene: Another methanoindene derivative with different substituents.
1,4-Methano-1H-indene, octahydro-4-methyl-8-methylene-7-(1-methylethyl)-: A structurally related compound with additional methyl and methylene groups.
Uniqueness
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- is unique due to its combination of halogen and nitroso substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
7466-07-1 |
|---|---|
Molekularformel |
C10H12Br2ClNO |
Molekulargewicht |
357.47 g/mol |
IUPAC-Name |
3,4-dibromo-8-chloro-9-nitrosotricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H12Br2ClNO/c11-6-2-3-4-1-5(7(3)8(6)12)10(14-15)9(4)13/h3-10H,1-2H2 |
InChI-Schlüssel |
RTOAGUKGFNBCKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3CC(C(C3C1C(C2Cl)N=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


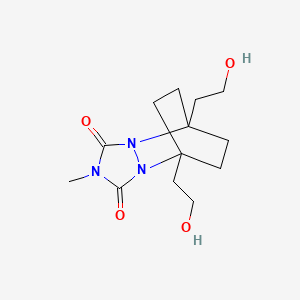
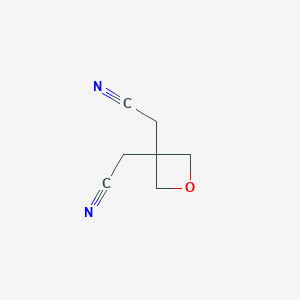
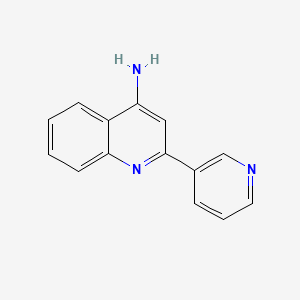
![18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one](/img/structure/B12791287.png)
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
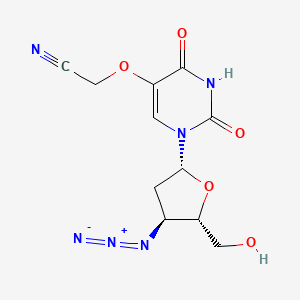

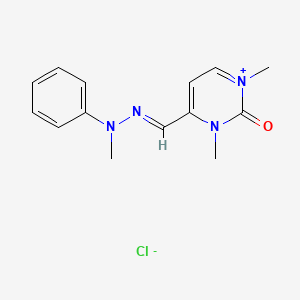
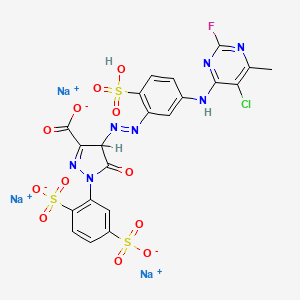
![N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B12791312.png)
![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)
